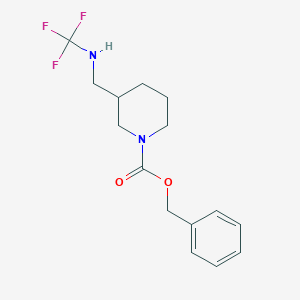
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Trifluoromethylation: The trifluoromethylated amino group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethylated amino group, potentially converting it to a simpler amine.
Substitution: The benzyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like benzyl halides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Simplified amines from the trifluoromethylated amino group.
Substitution Products: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylated amino group enhances its binding affinity to these targets, potentially modulating their activity. The piperidine ring provides structural stability, while the benzyl group contributes to its overall hydrophobicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Benzyl 3-aminomethylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Trifluoromethylated Piperidine Derivatives: Share the trifluoromethyl group but differ in other substituents, leading to variations in their applications and effectiveness.
Uniqueness: Benzyl 3-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the combination of its trifluoromethylated amino group and benzyl-substituted piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19F3N2O2 |
|---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
benzyl 3-[(trifluoromethylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)19-9-13-7-4-8-20(10-13)14(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2 |
InChI Key |
PFTBKIJBLJNWGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















